

# Validating the synergistic effect of dual ACE/NEP inhibition with Omapatrilat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Omapatrilat |           |
| Cat. No.:            | B1677282    | Get Quote |

# Omapatrilat: A Synergistic Approach to Dual ACE/NEP Inhibition

A Comparative Guide for Researchers and Drug Development Professionals

Omapatrilat, a vasopeptidase inhibitor, represents a significant therapeutic concept in cardiovascular medicine through its simultaneous inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This dual-action mechanism was designed to offer superior blood pressure control and improved outcomes in heart failure compared to traditional ACE inhibitors alone. By blocking ACE, omapatrilat decreases the production of the vasoconstrictor angiotensin II, while its inhibition of NEP increases the levels of vasodilatory natriuretic peptides.[1] This guide provides a comprehensive comparison of omapatrilat with alternative therapies, supported by key experimental data from major clinical trials, and detailed methodologies to aid in further research and development.

# **Comparative Efficacy and Safety**

Omapatrilat has been extensively studied in large-scale clinical trials, primarily the Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial for hypertension and the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) for heart failure.[2][3] These studies provide the main body of evidence for comparing omapatrilat to the standard of care at the time, ACE inhibitors.



## **Hypertension: The OCTAVE Trial**

The OCTAVE trial was a large-scale, multicenter, randomized, double-blind, active-controlled study designed to evaluate the antihypertensive efficacy and safety of **omapatrilat** compared to enalapril in over 25,000 patients.[4] The study demonstrated that **omapatrilat** provided a statistically significant greater reduction in systolic blood pressure compared to enalapril.[4][5] However, this superior efficacy was accompanied by a significantly higher incidence of angioedema.[3][4][6]

Table 1: Key Outcomes of the OCTAVE Trial[3][4]

| Outcome                                      | Omapatrilat | Enalapril | p-value |
|----------------------------------------------|-------------|-----------|---------|
| Efficacy                                     |             |           |         |
| Mean Systolic BP<br>Reduction (mmHg)         | -16.5       | -12.9     | <0.001  |
| Patients Achieving BP<br>Goal (<140/90 mmHg) | 51%         | 40%       | <0.001  |
| Safety                                       |             |           |         |
| Incidence of<br>Angioedema                   | 2.17%       | 0.68%     | <0.001  |
| Angioedema in Black<br>Patients              | 5.54%       | 1.62%     | <0.001  |
| Angioedema in<br>Smokers                     | 3.93%       | 0.81%     | <0.001  |

### **Heart Failure: The OVERTURE and IMPRESS Trials**

The OVERTURE trial enrolled 5,770 patients with New York Heart Association (NYHA) class II-IV heart failure, comparing **omapatrilat** to enalapril.[2][7] The primary endpoint, a composite of death or hospitalization for heart failure, did not show a statistically significant superiority of **omapatrilat** over enalapril.[2][7][8] However, **omapatrilat** was found to be non-inferior to enalapril and showed a trend towards benefit in some secondary analyses.[2][8] The incidence



of angioedema was also higher with **omapatrilat** in this population, although less pronounced than in the hypertension trials.[3]

Prior to OVERTURE, the smaller Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study (IMPRESS) trial suggested a potential benefit of **omapatrilat** over lisinopril in patients with heart failure, particularly in reducing the combined endpoint of death or hospitalization for worsening heart failure.[9]

Table 2: Key Outcomes of the OVERTURE Trial[2][3][7]

| Outcome                                 | Omapatrilat<br>(n=2886) | Enalapril<br>(n=2884) | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------|-------------------------|-----------------------|--------------------------|---------|
| Primary Endpoint                        |                         |                       |                          |         |
| Death or HF<br>Hospitalization          | 914 (31.7%)             | 973 (33.7%)           | 0.94 (0.86-1.03)         | 0.187   |
| Secondary<br>Endpoints                  |                         |                       |                          |         |
| All-Cause<br>Mortality                  | 477 (16.5%)             | 509 (17.6%)           | 0.94 (0.83-1.07)         | 0.339   |
| Cardiovascular Death or Hospitalization | 1178 (40.8%)            | 1275 (44.2%)          | 0.91 (0.84-0.99)         | 0.024   |
| Safety                                  |                         |                       |                          |         |
| Incidence of<br>Angioedema              | 24 (0.8%)               | 14 (0.5%)             | -                        | -       |

# **Signaling Pathways and Experimental Workflows**

The synergistic effect of **omapatrilat** is achieved through its dual inhibition of ACE and NEP. The following diagram illustrates the key signaling pathways involved.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gpnotebook.com [gpnotebook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Patient-reported Outcome Measures for Angioedema: A Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Patient-reported Outcome Measures for Angioedema: A Literature Review | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- To cite this document: BenchChem. [Validating the synergistic effect of dual ACE/NEP inhibition with Omapatrilat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677282#validating-the-synergistic-effect-of-dual-ace-nep-inhibition-with-omapatrilat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com